molecular formula C26H33ClN2O9S B1595257 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate CAS No. 23904-98-5

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate

Cat. No.: B1595257
CAS No.: 23904-98-5
M. Wt: 585.1 g/mol
InChI Key: QPAXGZSTUKCJSK-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a benzylthio group substituted with a p-chlorophenyl moiety and a 2-hydroxypropyl group at the N-1 and N-4 positions, respectively. The dioxalate salt enhances its solubility and stability. Piperazine derivatives are widely studied for their pharmacological and industrial applications, including neurotransmitter regulation and chemical absorption processes .

Properties

IUPAC Name

1-[4-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]piperazin-1-yl]propan-2-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2OS.2C2H2O4/c1-18(26)17-25-13-11-24(12-14-25)15-16-27-22(19-5-3-2-4-6-19)20-7-9-21(23)10-8-20;2*3-1(4)2(5)6/h2-10,18,22,26H,11-17H2,1H3;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAXGZSTUKCJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CCSC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946720
Record name Oxalic acid--1-[4-(2-{[(4-chlorophenyl)(phenyl)methyl]sulfanyl}ethyl)piperazin-1-yl]propan-2-ol (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23904-98-5
Record name Piperazine, 1-(2-(alpha-(p-chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)-, dioxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023904985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--1-[4-(2-{[(4-chlorophenyl)(phenyl)methyl]sulfanyl}ethyl)piperazin-1-yl]propan-2-ol (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate is a complex piperazine derivative known for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H33ClN2O9SC_{26}H_{33}ClN_{2}O_{9}S, and it features a piperazine core substituted with various functional groups that contribute to its biological activity. The presence of a p-chlorophenyl group and a hydroxypropyl side chain is particularly noteworthy as these moieties can influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC26H33ClN2O9S
Molecular Weight553.07 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the dopaminergic system. Similar piperazine derivatives have demonstrated significant dopaminergic activity, which is crucial in treating disorders like Parkinson's disease and hyperprolactinemia .

  • Dopaminergic Activity : The compound may enhance dopamine release or inhibit its reuptake, thus improving dopaminergic signaling.
  • Anticholinergic Effects : It may also exhibit anticholinergic properties, further supporting its use in neuropsychiatric conditions.

Pharmacological Applications

Research indicates that compounds with similar structures have been effective in treating:

  • Parkinson's Disease : By modulating dopaminergic pathways, these compounds can alleviate symptoms associated with dopamine deficiency.
  • Hyperprolactinemia : The ability to influence prolactin levels makes this compound a candidate for treating conditions like galactorrhea and infertility .
  • Anticancer Activity : Some studies suggest potential applications in oncology, where piperazine derivatives interfere with cancer cell proliferation .

In Vitro Studies

A study examining the cytotoxic effects of piperazine derivatives on tumor cell lines revealed that compounds similar to the one exhibited IC50 values ranging from 34 to 100 µM. These values indicate varying levels of effectiveness against different cancer types, suggesting that structural modifications can enhance anticancer activity .

Animal Models

In animal experiments assessing dopaminergic activity, piperazine derivatives showed improvements in behavioral outcomes related to dopamine function. Parameters such as stereotypy and social behavior were notably enhanced when treated with these compounds, indicating their potential efficacy in neurodegenerative disorders .

Comparative Analysis

A comparative analysis of various piperazine derivatives highlighted that the presence of electron-withdrawing groups (like the p-chlorophenyl) significantly enhances biological activity. For example, a derivative with a similar structure but lacking this substituent showed reduced efficacy in both dopaminergic stimulation and cytotoxicity against cancer cell lines .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (N-1 / N-4) Molecular Formula Key Features Reference ID
Target Compound Benzylthio-p-chlorophenyl / Hydroxypropyl C28H31ClN2O8S Dioxalate salt; high polarity due to hydroxypropyl
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate Benzylthio-p-chlorophenyl / Methoxyphenyl C28H31ClN2O5S Methoxy group enhances lipophilicity; oxalate salt
1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP) Hydroxyethyl / Hydroxypropyl C8H18N2O2 Symmetrical diol; used in SO2 absorption due to high water solubility
1-Diphenylmethyl-4-[3-(4-fluoro-benzoyl)propyl]piperazine dichloride Diphenylmethyl / Fluorobenzoylpropyl C27H28Cl2FN3O Chloride salt; fluorinated aromatic moiety for enhanced receptor binding
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(2-hydroxypropyl)piperazine dimaleate Benzyloxy-p-chlorophenyl / Hydroxypropyl C24H33ClN2O2 Maleate salt; extended alkyl chain (butyl) for altered pharmacokinetics
Key Observations:
  • Substituent Effects : The hydroxypropyl group in the target compound and HEHPP improves water solubility, whereas methoxyphenyl or fluorobenzoyl groups increase lipophilicity, affecting membrane permeability .
  • Salt Forms : Dioxalate and oxalate salts (target compound and analog ) enhance ionic solubility compared to chloride salts (e.g., ).
Physical Properties:
Property Target Compound (Predicted) HEHPP 1-(o-methoxyphenyl) analog
Solubility High (polar groups + salt) Miscible in H2O/EtOH Moderate (oxalate salt, methoxy group)
Density (g/cm³) ~1.1 (similar to HEHPP) 1.054 Not reported
Thermal Stability Stable (dioxalate salt) Decomposes at 192°C Likely stable (oxalate salt)

Pharmacological and Functional Comparisons

Receptor Interactions:
  • Sigma and Dopamine Receptors : Piperazines with fluorinated or chlorinated aryl groups (e.g., ) show affinity for sigma receptors and dopamine transporters. The target compound’s p-chlorophenyl group may similarly modulate dopamine release, as seen in .
  • Binding Domains : Benzylthio and hydroxypropyl groups may influence binding to transmembrane domains of transporters, akin to diphenylmethoxyethyl derivatives in .

Stability and Corrosion

  • HEHPP exhibits low corrosion rates (~1.626 mm/a on stainless steel), likely due to its neutral pH in solution. The target compound’s dioxalate salt may require pH optimization to mitigate corrosion .

Preparation Methods

Alkylation of Piperazine

A key step involves the alkylation of piperazine with a halogenated precursor bearing the alpha-(p-chlorophenyl)benzylthio moiety. The general method includes:

  • Reacting piperazine or a piperazine derivative with the corresponding alkyl halide (e.g., 2-(alpha-(p-chlorophenyl)benzylthio)ethyl chloride) in a polar solvent such as methanol or ethanol.
  • The reaction is typically conducted under reflux conditions for several hours to ensure complete substitution.
  • Base additives such as triethylamine or triethanolamine may be employed to scavenge generated acids and promote the reaction.

Purification

  • After reaction completion, the mixture is cooled and filtered to remove insoluble salts.
  • The filtrate is concentrated under reduced pressure.
  • The crude product is purified by vacuum distillation or recrystallization to obtain high-purity substituted piperazine.

Introduction of the 2-Hydroxypropyl Group at the 4-Position

The 4-substitution with 2-hydroxypropyl is typically achieved by:

  • Reacting the intermediate piperazine derivative with an appropriate haloalcohol, such as 2-chloropropanol or 2-bromopropanol.
  • This reaction is carried out in a polar solvent (methanol, ethanol, or water) under reflux or elevated temperature (e.g., 80–100 °C) for several hours.
  • Use of bases or buffering agents to maintain reaction conditions and neutralize acids formed.

Formation of the Dioxalate Salt

  • The purified substituted piperazine is dissolved in a suitable solvent.
  • Dioxalic acid is added stoichiometrically to form the dioxalate salt.
  • The salt precipitates and is collected by filtration.
  • Drying under vacuum yields the final 1-(2-(alpha-(p-chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate.

Detailed Example Based on Related Piperazine Derivatives

Reaction Conditions Summary Table

Step Reactants & Conditions Solvent Temperature Time Notes
1 Piperazine + piperazine dihydrochloride (1:0.91 molar ratio) Methanol Reflux (~65 °C) 1.2 h To form piperazine mono-hydrochloride
2 Piperazine mono-hydrochloride + 2-(2-chloroethoxy)ethanol (1.82:1 molar ratio) Methanol 80 °C 5.5 h Alkylation reaction
3 Filtration to recover piperazine dihydrochloride - 18 °C (cooling) - Recovered salt dried at 53 °C
4 Concentration and vacuum distillation of filtrate - 95 °C (vacuum) - Obtain purified substituted piperazine

Note: This example is adapted from a related preparation method for 1-[2-(2-hydroxyethoxy)ethyl]piperazine with modifications for the chlorophenyl benzylthio group.

Purification and Yield

  • Vacuum distillation under reduced pressure (e.g., 0.0065 mbar) at elevated temperature (~220 °C) separates fractions with purities ranging from 96.6% to 99.6%.
  • The overall yield of the intermediate is approximately 88.5% based on starting substituted piperazine.

Research Findings and Optimization Notes

  • Using polar solvents such as methanol facilitates nucleophilic substitution reactions.
  • Recovery and reuse of piperazine dihydrochloride by filtration and drying improve cost-efficiency and sustainability.
  • Vacuum distillation under reduced pressure is critical to avoid thermal decomposition and to achieve high purity.
  • Triethanolamine or similar bases help in neutralizing acidic by-products and improve reaction yields.
  • Alternative solvents such as dichloromethane or toluene can be employed depending on solubility and reaction kinetics.

Summary Table of Key Parameters for Preparation

Parameter Optimal Range Comments
Molar ratio (piperazine : piperazine dihydrochloride) 1 : 0.91 – 1.05 Ensures formation of mono-hydrochloride salt
Alkylation temperature 80 – 100 °C Promotes efficient substitution
Reaction time 3 – 12 hours Depending on step and scale
Solvent Methanol, dichloromethane, toluene Choice affects yield and purity
Purification method Vacuum distillation Essential for high purity
Yield ~88% (intermediate) High yield achievable with optimized conditions

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Temperature60–70°CMinimizes decomposition
Reaction Time12–16 hoursEnsures complete conversion
Oxalic Acid Equivalents1.2 eqPrevents residual free base

Basic: Which characterization techniques are essential for confirming structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and carbon backbone .
    • 2D NMR (COSY, HSQC) resolves overlapping signals from complex substituents .
  • Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=O stretch of oxalate at ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. Table 2: Key Spectral Benchmarks

TechniqueExpected SignalStructural ConfirmationReference
1H NMRδ 4.1–4.3 (m, 2H, -CH₂OH)Hydroxypropyl group
13C NMRδ 175–178 (C=O of oxalate)Dioxalate salt formation
IR2550 cm⁻¹ (S-CH₂ stretch)Benzylthio linkage

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
    • Fume hood use during synthesis to avoid inhalation .
  • First Aid:
    • Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to assess variables (temperature, solvent, catalyst) .
  • Catalyst screening: Test Lewis acids (e.g., ZnCl₂) for accelerating coupling reactions .
  • In-line analytics: Employ PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Q. Table 3: Optimization Case Study

VariableBaselineOptimizedYield ImprovementReference
SolventEthanolDMF15%
CatalystNoneZnCl₂22%
Reaction Time24 hours16 hours10%

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-response profiling: Conduct assays (e.g., IC50) across multiple concentrations to validate efficacy .
  • Receptor binding studies: Use radioligand assays to confirm target engagement (e.g., histamine H₁ receptor) .
  • Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay variability .

Advanced: What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model hydrolysis of the oxalate group at pH 7.4 .
  • DFT Calculations: Predict degradation pathways (e.g., S-CH₂ bond cleavage) using Gaussian software .
  • QSPR Models: Correlate substituent effects (e.g., p-chlorophenyl) with shelf-life predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate
Reactant of Route 2
Reactant of Route 2
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate

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